Phosphonium, 2-butene-1,4-diylbis[triphenyl-

Cancer stem cell eradication Mitochondrial targeting Mammosphere assay

Phosphonium, 2-butene-1,4-diylbis[triphenyl- (CAS 554419-94-2) designates the parent dication of a C₄-bridged bis-triphenylphosphonium family, most commonly supplied as the dichloride salt (CAS 106423-29-4) or dibromide salt (CAS 18189-24-7). Structurally, two triphenylphosphonium (TPP⁺) moieties are connected via a trans-2-butene-1,4-diyl linker, yielding a dicationic species with molecular formula C₄₀H₃₆P₂²⁺ and exact mass 578.22948.

Molecular Formula C40H36P2+2
Molecular Weight 578.7 g/mol
CAS No. 554419-94-2
Cat. No. B12571344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium, 2-butene-1,4-diylbis[triphenyl-
CAS554419-94-2
Molecular FormulaC40H36P2+2
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-32H,33-34H2/q+2
InChIKeyUOISPEMFOAAJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonium, 2-butene-1,4-diylbis[triphenyl- (CAS 554419-94-2): Dicationic Bis-Phosphonium Salt for Mitochondrial Targeting and Phase-Transfer Catalysis Procurement


Phosphonium, 2-butene-1,4-diylbis[triphenyl- (CAS 554419-94-2) designates the parent dication of a C₄-bridged bis-triphenylphosphonium family, most commonly supplied as the dichloride salt (CAS 106423-29-4) or dibromide salt (CAS 18189-24-7). Structurally, two triphenylphosphonium (TPP⁺) moieties are connected via a trans-2-butene-1,4-diyl linker, yielding a dicationic species with molecular formula C₄₀H₃₆P₂²⁺ and exact mass 578.22948 . This compound has emerged as both a potent mitochondrial targeting vector—exploiting the delocalized lipophilic cations to accumulate in negatively charged mitochondrial membranes—and as a versatile phase-transfer catalyst (PTC) in aqueous organic synthesis, where the dual phosphonium centers provide enhanced catalytic activity relative to monocationic analogs [1][2].

Why 2-Butene-1,4-diylbis[triphenylphosphonium] Cannot Be Interchanged with Other Bis-Phosphonium or Mono-TPP Compounds: Bridge Geometry and Dicationic Cooperativity


Although numerous triphenylphosphonium salts and bis-phosphonium compounds are commercially available, simple substitution fails for at least three structural reasons. First, the trans-2-butene bridge imposes a specific P···P distance and geometric pre-organization that is absent in saturated butane-1,4-diyl analogs (e.g., CAS 15546-42-6) or para-xylylene-bridged variants; the latter (p-xylylene-bis-TPP) was shown to be essentially inactive in mitochondrial ATP depletion assays (43.9% ATP remaining at 50 μM), whereas 2-butene-1,4-bis-TPP is a potent positive hit active at sub-micromolar concentrations [1]. Second, mono-TPP compounds (e.g., 2-chlorobenzyl-TPP, 3-methylbenzyl-TPP, 1-naphthylmethyl-TPP) lack the cooperative dicationic character that enables 2- to 10-fold greater potency in cancer stem cell (CSC) eradication, despite near-identical effects on mitochondrial respiration [1]. Third, in phase-transfer catalysis, the rigid unsaturated bridge of BTPBDC resists Hofmann elimination—a degradation pathway common to quaternary ammonium PTCs under basic conditions—while providing two Lewis-acidic phosphorus centers that cooperatively activate epoxide substrates; monophosphonium or ammonium-based PTCs (e.g., TBAB) cannot replicate this dual activation mechanism [2]. These structural determinants mean that procurement specifications must explicitly specify the 2-butene-1,4-diyl bridge, counterion identity, and E/Z geometry to ensure functional reproducibility .

Quantitative Differentiation Evidence for 2-Butene-1,4-diylbis[triphenylphosphonium] Salts Versus Closest Analogs


CSC Propagation Inhibition: Bis-TPP Outperforms Mono-TPP Compounds by 2- to 10-Fold

In a head-to-head screen of nine TPP derivatives, 2-butene-1,4-bis-TPP (the dichloride salt of the target scaffold) was identified as the most potent inhibitor of cancer stem cell (CSC) propagation. Using the 3D mammosphere assay with MCF-7 breast cancer cells, bis-TPP achieved an IC₅₀ below 500 nM. In contrast, the mono-TPP compounds 2-chlorobenzyl-TPP and 3-methylbenzyl-TPP exhibited IC₅₀ values between 1 and 5 μM, while 1-naphthylmethyl-TPP exceeded 5 μM [1]. The authors explicitly state that 2-butene-1,4-bis-TPP is 2- to 10-fold more potent than the other TPP compounds for inhibiting CSC propagation, despite all compounds behaving nearly identically in reducing mitochondrial respiration and ATP production, indicating a unique CSC-targeting property conferred by the dimeric TPP architecture [1].

Cancer stem cell eradication Mitochondrial targeting Mammosphere assay

Cancer-Selective ATP Depletion: 4.7-Fold Greater Effect in Malignant vs. Normal Cells

At a concentration of 1 μM, 2-butene-1,4-bis-TPP reduced ATP levels by approximately 85% in MCF-7 breast cancer cells, while the same concentration in normal human fibroblasts (hTERT-BJ1) produced only a 25% ATP reduction. This corresponds to a 4.7-fold greater effect on ATP depletion in cancer cells relative to normal fibroblasts. Similarly, cell viability was reduced by nearly 65% in cancer cells versus negligible effect in fibroblasts, representing a 2.8-fold selectivity window [1]. This differential was validated across multiple TPP compounds tested, but bis-TPP was the most effective molecule identified [1].

Mitochondrial metabolism inhibition Cancer selectivity ATP depletion assay

Bridge Structure Determines Bioactivity: 2-Butene-1,4-diyl Bridge Is ~200-Fold More Potent Than p-Xylylene Bridge

Among the nine TPP derivatives screened, two were bis-TPP compounds differing only in their bridge structure: 2-butene-1,4-bis-TPP (the target scaffold) and p-xylylene-bis-TPP. In the ATP depletion assay at 50 μM for 72 h in MCF-7 cells, 2-butene-1,4-bis-TPP was a positive hit active at 0.5–2 μM, while p-xylylene-bis-TPP was classified among the four ineffective compounds, reducing ATP levels to only 43.9% of control even at 50 μM [1]. The authors note that p-xylylene-bis-TPP was approximately 200-fold less effective than 2-butene-1,4-bis-TPP in reducing overall ATP levels [1]. This demonstrates that the unsaturated 2-butene-1,4-diyl bridge is not merely a passive spacer but a critical pharmacophoric element governing mitochondrial targeting efficacy.

Structure-activity relationship Bis-phosphonium bridge ATP depletion screening

Thiirane Synthesis: BTPBDC Catalyst Delivers 87% Yield in Water vs. 20% Without Catalyst

1,4-Bis(triphenylphosphonium)-2-butene dichloride (BTPBDC, the dichloride salt corresponding to CAS 554419-94-2 dication) was evaluated as a phase-transfer catalyst for the conversion of epoxides to thiiranes using KSCN in water at room temperature. For the model substrate phenyl glycidyl ether, BTPBDC (0.2 mmol) afforded the corresponding thiirane in 87% isolated yield within 2.5 h. In the absence of catalyst, the same reaction yielded only 20% conversion after 6 h, with substantial contamination by diol and thiocyanohydrin byproducts [1]. The catalyst loading of only 0.2 molar equivalents was sufficient for a broad substrate scope including both electron-donating and electron-withdrawing epoxides, with no olefin byproduct formation detected [1]. The reaction operates under neutral aqueous conditions, contrasting with traditional methods requiring strong acids, organic solvents, or elevated temperatures [1].

Phase-transfer catalysis Green thiirane synthesis Epoxide conversion

Saponite Intercalation: Quantitative Cation Exchange and >400°C Thermal Stability

Intercalation of trans-2-butene-1,4-bis(triphenylphosphonium) into synthetic Na-saponite (Sumecton SA, CEC 71 meq/100 g clay) via aqueous cation exchange proceeds quantitatively, as confirmed by chemical composition analysis and measurement of residual phosphonium in the supernatant. The resulting intercalation compound exhibited a measurable increase in basal spacing (qualitative XRD evidence) and demonstrated the ability to adsorb styrene from aqueous solution [1]. Critically, TG-DTA analysis in air showed that the intercalation compound is thermally stable up to temperatures exceeding 400°C before decomposition, a stability threshold substantially higher than that of many ammonium-surfactant-modified organoclays [1]. For comparison, typical quaternary ammonium-modified saponites (e.g., CTAB-saponite) show significant organic decomposition beginning at 200–250°C [2].

Organoclay intercalation Saponite modification Thermal stability

Counterion Versatility: Chloride, Bromide, Thiocyanate, and Peroxodisulfate Salts Enable Application-Specific Procurement

The 2-butene-1,4-diylbis[triphenylphosphonium] dication (CAS 554419-94-2) is commercially supplied in multiple salt forms, each enabling distinct applications. The dichloride (CAS 106423-29-4, mp 264–267°C, ≥98% purity) is the most widely used form for PTC and mitochondrial targeting . The dibromide (CAS 18189-24-7) offers higher molecular weight for gravimetric applications. Counterion exchange to dithiocyanate (BTPBDT) yields an alternative PTC for alkyl thiocyanate synthesis [1], while metathesis with potassium peroxodisulfate produces the peroxodisulfate salt (BTPBPDS), an efficient oxidizing agent for dehydrogenation, iodination, and thiocyanation reactions under mild conditions [2]. This counterion modularity—accessible from a common dicationic precursor—cannot be replicated with mono-TPP salts or ammonium PTCs where counterion identity is often fixed by commercial availability.

Counterion tuning Salt metathesis Application-specific procurement

Procurement-Guided Application Scenarios for 2-Butene-1,4-diylbis[triphenylphosphonium] Salts Based on Verified Differentiation Evidence


High-Potency Mitochondrial Targeting for Cancer Stem Cell Eradication Research

Investigators developing mitochondrial-targeted anticancer strategies should procure the dichloride salt (CAS 106423-29-4, ≥98% purity) for CSC studies. The quantitative evidence demonstrates that 2-butene-1,4-bis-TPP achieves IC₅₀ < 500 nM in mammosphere assays—a 2- to 10-fold potency advantage over mono-TPP compounds—and exhibits 4.7-fold selective ATP depletion in MCF-7 cancer cells versus normal fibroblasts [1]. This selectivity profile is critical for experiments where off-target mitochondrial toxicity in normal tissue would confound interpretation. The p-xylylene-bis-TPP analog must be explicitly excluded from procurement, as it is ~200-fold less potent and functionally inactive in ATP depletion screens [1]. The US patent US20210228600A1 provides additional structural and methodological guidance for bis-TPP use in CSC eradication [2].

Green Aqueous Phase-Transfer Catalysis for Thiirane and β-Hydroxy Thiocyanate Synthesis

Synthetic chemistry laboratories pursuing environmentally benign thiirane synthesis should specify 1,4-bis(triphenylphosphonium)-2-butene dichloride (BTPBDC) as the catalyst. The evidence shows 87% isolated thiirane yield in water at room temperature within 2.5 h using only 0.2 molar equivalents of catalyst, compared to 20% yield in 6 h without catalyst [1]. The complete absence of olefin byproducts and compatibility with both electron-donating and electron-withdrawing epoxide substrates make BTPBDC a drop-in replacement for conventional PTCs such as tetrabutylammonium bromide (TBAB) that require organic solvents and generate desulfuration byproducts [1]. The catalyst is easily recovered by precipitation in acetone, facilitating reuse and reducing procurement frequency [1].

High-Temperature Organoclay Nanocomposite and Adsorbent Fabrication

Materials research groups developing organically modified saponites for high-temperature polymer nanocomposites or thermally regenerable adsorbents should select the trans-2-butene-1,4-bis(triphenylphosphonium) salt as the intercalant. Quantitative TG-DTA evidence confirms thermal stability exceeding 400°C—at least 150°C higher than conventional ammonium-surfactant-modified saponites [1]. The quantitative cation exchange with synthetic Na-saponite (Sumecton SA, CEC 71 meq/100 g) ensures reproducible intercalation stoichiometry, and the resulting organoclay demonstrates functional styrene adsorption capacity from aqueous solution [1]. Specifying the trans (E) geometric isomer of the butene bridge is essential for maximizing the basal spacing expansion and interlayer gallery height [1].

Counterion Metathesis Platform for Multi-Application Reagent Libraries

Core facilities and compound management groups supporting diverse synthetic chemistry workflows can procure the dichloride salt (CAS 106423-29-4) as a single versatile precursor and perform in-house counterion metathesis to generate application-specific reagents. Metathesis with KSCN yields the dithiocyanate salt (BTPBDT) for alkyl thiocyanate synthesis [1]; reaction with K₂S₂O₈ produces the peroxodisulfate salt (BTPBPDS) for oxidative dehydrogenation of 3,4-dihydropyrimidinones, iodination of aromatics, and thiocyanation/azidation of styrenes [2]. This strategy minimizes the number of catalog items requiring procurement while preserving the unique dual-phosphonium cooperative activation that distinguishes the 2-butene-1,4-diylbis[triphenylphosphonium] scaffold from mono-phosphonium or ammonium alternatives [3].

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